
Galdansetron hydrochloride
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Overview
Description
Galdansetron hydrochloride: is a serotonin antagonist and anti-emetic compound. It is primarily used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery . The compound works by blocking serotonin receptors in the brain and gastrointestinal tract, which are responsible for triggering nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of galdansetron hydrochloride involves multiple steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Galdansetron hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the carbazole ring or the imidazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Scientific Research Applications
Chemistry: Galdansetron hydrochloride is used as a reference compound in analytical chemistry for the development and validation of high-performance liquid chromatography (HPLC) methods .
Biology: In biological research, this compound is used to study the role of serotonin receptors in various physiological processes .
Medicine: Medically, this compound is widely used to prevent nausea and vomiting in patients undergoing chemotherapy, radiation therapy, and surgery .
Industry: In the pharmaceutical industry, this compound is used in the formulation of anti-emetic drugs .
Mechanism of Action
Galdansetron hydrochloride exerts its effects by selectively antagonizing the serotonin receptor subtype 5-HT3 . This receptor is located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain . By blocking these receptors, this compound prevents the initiation of the vomiting reflex triggered by the release of serotonin during chemotherapy, radiation therapy, or surgery .
Comparison with Similar Compounds
- Ondansetron hydrochloride
- Granisetron hydrochloride
- Dolasetron mesylate
- Palonosetron hydrochloride
Comparison: Galdansetron hydrochloride is unique in its specific binding affinity and selectivity for the 5-HT3 receptor . Compared to other similar compounds, it may offer different pharmacokinetic properties, such as onset of action and duration of effect . For instance, palonosetron hydrochloride has a longer half-life compared to this compound, making it suitable for longer-lasting anti-emetic effects .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Galdansetron hydrochloride in pharmaceutical formulations?
To ensure accurate quantification, reverse-phase high-performance liquid chromatography (HPLC) is widely employed. Key parameters include:
- Column : C18 (5 µm, 250 mm × 4.6 mm)
- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0, 50:50 v/v)
- Flow rate : 1.0 mL/min
- Detection : UV absorbance at 254 nm
- Sample preparation : Dissolve in methanol, filter (0.45 µm), and inject 20 µL . Validation should follow ICH guidelines, including linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid moisture to prevent hydrolysis .
- Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
- Stability in solution : Prepare fresh stock solutions in deionized water or dimethyl sulfoxide (DMSO). For long-term storage, aliquot and freeze at -20°C (avoid repeated freeze-thaw cycles) .
Q. What synthetic routes are documented for this compound, and what are their respective yields?
A common route involves:
- Step 1 : Condensation of a benzamide intermediate with a substituted piperazine derivative (yield: 65–70%).
- Step 2 : Hydrochloride salt formation using HCl gas in ethanol (yield: 85–90%) . Alternative methods, such as microwave-assisted synthesis, may improve yields (80–85%) but require rigorous optimization of temperature and reaction time .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo studies of this compound?
- Experimental design : Use physiologically relevant in vitro models (e.g., 3D cell cultures or organ-on-a-chip systems) to mimic in vivo conditions .
- Data normalization : Account for protein binding differences by measuring free drug concentrations in plasma vs. cell media .
- Metabolic profiling : Compare hepatic microsomal stability (in vitro) with plasma metabolite profiles (in vivo) to identify enzymatic degradation pathways .
Q. What methodological considerations are critical when designing dose-response studies for this compound’s efficacy?
- Dose range : Use logarithmic scaling (e.g., 0.1–100 µM) to capture EC₅₀ values accurately.
- Control groups : Include vehicle controls and reference standards (e.g., ondansetron) to validate assay sensitivity .
- Statistical power : For in vivo studies, calculate sample size (n ≥ 6/group) using power analysis (α = 0.05, β = 0.2) to ensure reproducibility .
Q. How should conflicting data on this compound’s receptor selectivity be analyzed and resolved?
- Assay validation : Confirm receptor binding using orthogonal methods (e.g., radioligand displacement and functional cAMP assays) .
- Cross-reactivity screening : Test against related receptors (e.g., 5-HT₃, α₁-adrenergic) to rule off-target effects .
- Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., buffer pH, ion concentration) that may alter binding affinity .
Properties
CAS No. |
156712-35-5 |
---|---|
Molecular Formula |
C18H20ClN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(3R)-9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2;/h3-6,10,12H,7-9H2,1-2H3,(H,19,20);1H/t12-;/m1./s1 |
InChI Key |
OTQDHZWCXNUYMF-UTONKHPSSA-N |
SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Isomeric SMILES |
CC1=C(N=CN1)C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Canonical SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Key on ui other cas no. |
156712-35-5 |
Origin of Product |
United States |
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